1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
CAS No.: 538336-85-5
Cat. No.: VC21386410
Molecular Formula: C17H13N3O4S
Molecular Weight: 355.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 538336-85-5 |
|---|---|
| Molecular Formula | C17H13N3O4S |
| Molecular Weight | 355.4g/mol |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
| Standard InChI | InChI=1S/C17H13N3O4S/c21-13(11-3-4-14-15(8-11)23-7-6-22-14)10-25-17-20-19-16(24-17)12-2-1-5-18-9-12/h1-5,8-9H,6-7,10H2 |
| Standard InChI Key | WVRRBBXQMDAEQQ-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C(O3)C4=CN=CC=C4 |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C(O3)C4=CN=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a complex organic molecule featuring several important structural moieties. The compound contains a 2,3-dihydro-1,4-benzodioxin core connected to a pyridinyl-substituted 1,3,4-oxadiazole through a sulfanyl linker. This unique structural arrangement contributes significantly to its physicochemical properties and biological interactions.
Chemical Identifiers and Basic Properties
The chemical identifiers and physical properties of the compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 538336-85-5 |
| Molecular Formula | C17H13N3O4S |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
| InChI | InChI=1S/C17H13N3O4S/c21-13(11-3-4-14-15(8-11)23-7-6-22-14)10-25-17-20-19-16(24-17)12-2-1-5-18-9-12/h1-5,8-9H,6-7,10H2 |
| InChIKey | WVRRBBXQMDAEQQ-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C(O3)C4=CN=CC=C4 |
| PubChem Compound ID | 2947507 |
Structural Components
The compound can be divided into three key structural components:
-
Benzodioxin Moiety: The 2,3-dihydro-1,4-benzodioxin unit forms the main backbone of the compound. This heterocyclic structure contains a benzene ring fused with a dioxane ring, creating a stable, planar scaffold.
-
Oxadiazole Core: The 1,3,4-oxadiazole ring serves as an important pharmacophore, providing hydrogen bond acceptor sites and contributing to the compound's biological activity.
-
Pyridinyl Substituent: The 3-pyridinyl group attached to the oxadiazole ring adds another dimension of potential interactions with biological targets through its nitrogen atom, which can act as a hydrogen bond acceptor.
-
Connecting Elements: The sulfanyl (-S-) group and the ethanone unit link the major structural components, providing conformational flexibility and additional binding possibilities.
Physical and Chemical Properties
The physical and chemical properties of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone influence its behavior in biological systems and its potential pharmaceutical applications.
Physicochemical Properties
Based on its structure, the compound exhibits several important physicochemical characteristics:
| Property | Characteristic | Significance |
|---|---|---|
| Solubility | Moderate to poor water solubility | Affects bioavailability and formulation strategies |
| Lipophilicity | Moderate lipophilicity | Influences membrane permeability and tissue distribution |
| Hydrogen Bond Acceptors | Multiple (6) | Contributes to protein binding and target interactions |
| Hydrogen Bond Donors | Limited | Affects solubility profile and binding characteristics |
| Rotatable Bonds | 4 | Provides conformational flexibility |
| Polar Surface Area | Moderate | Affects passive membrane permeability |
Chemical Reactivity
The compound contains several functional groups that contribute to its chemical reactivity:
-
The ketone group (ethanone) can participate in nucleophilic addition reactions.
-
The sulfanyl linker provides potential sites for oxidation.
-
The oxadiazole ring exhibits stability under physiological conditions but can participate in certain reactions.
-
The pyridine nitrogen can act as a weak base and coordinate with metals or proton donors.
Synthesis and Production Methods
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone typically involves multi-step organic synthesis procedures that require precise reaction conditions and purification methods.
General Synthetic Routes
A typical synthetic pathway may involve the following key steps:
-
Preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl ethanone core
-
Synthesis of the pyridinyl-substituted 1,3,4-oxadiazole moiety
-
Introduction of the sulfanyl linking group
-
Final coupling of the components under controlled conditions
Advanced Synthetic Approaches
Modern synthetic methods may employ:
-
Microwave-assisted synthesis to improve yield and reduce reaction time
-
Flow chemistry techniques for scalable production
-
Catalytic methods to enhance selectivity and efficiency
-
Green chemistry approaches to minimize environmental impact
Biological Activity and Pharmacological Properties
The structural features of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone suggest potential biological activities that have been explored in various research contexts.
Antimicrobial Activity
The compound exhibits potential as an antimicrobial agent, possibly due to its ability to interact with bacterial enzymes or receptors. The 1,3,4-oxadiazole core is a common feature in many antibacterial compounds, while the pyridinyl group can enhance binding to microbial targets.
Anti-inflammatory Properties
Preliminary studies suggest that 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone may possess anti-inflammatory properties. This activity could be related to its potential to modulate inflammatory signaling pathways, possibly through interaction with specific enzymes or receptors involved in the inflammatory cascade.
Structure-Activity Relationships and Comparative Analysis
Understanding the relationship between the structure of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone and its biological activity provides valuable insights for potential modifications and optimizations.
Key Structural Features and Their Contributions
| Structural Feature | Potential Contribution to Activity |
|---|---|
| Benzodioxin Core | Provides hydrophobicity and structural rigidity |
| 1,3,4-Oxadiazole Ring | Acts as a hydrogen bond acceptor and bioisostere for ester or amide groups |
| 3-Pyridinyl Group | Contributes to target binding through hydrogen bond interactions |
| Sulfanyl Linker | Provides conformational flexibility and additional binding possibilities |
| Ethanone Group | Serves as a potential reactivity center and hydrogen bond acceptor |
Comparison with Related Compounds
Several structurally similar compounds have been documented in the literature, allowing for comparative analysis:
-
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone (CAS: 690646-70-9): This compound replaces the pyridinyl-oxadiazole group with a triazole moiety, potentially altering binding characteristics and selectivity profiles .
-
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone (CAS: 851129-74-3): Features a different arrangement of the core structural elements, with the oxadiazole directly connected to the benzodioxin and a methylpiperidine group replacing the pyridinyl moiety .
-
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one (CAS: 431938-85-1): Contains a similar benzodioxin-ethanone core but with a significantly different substituent pattern .
Research Applications and Future Directions
The unique structural features and potential biological activities of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone make it a compound of interest in several research areas.
Current Research Applications
Current research involving this compound and its structural analogs includes:
-
Drug Discovery Programs: Investigation as potential leads for antimicrobial and anti-inflammatory drugs.
-
Medicinal Chemistry: Structure-activity relationship studies to develop more potent or selective derivatives.
-
Chemical Biology: Use as probes to study specific biological pathways and targets.
-
Materials Science: Potential applications in specialized materials due to its structural features.
Computational Studies
Molecular modeling and computational studies may provide additional insights into:
-
Binding modes with potential biological targets
-
Electronic properties and reactivity
-
Structure-based design of more potent derivatives
-
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) properties
Future Research Directions
Promising future research directions for this compound include:
-
Targeted Modifications: Structural modifications to enhance potency or selectivity for specific biological targets.
-
Combination Studies: Investigation of synergistic effects with established drugs.
-
Delivery Systems: Development of specialized formulations to overcome potential solubility or bioavailability limitations.
-
Expanded Biological Screening: Testing against a broader range of biological targets to identify novel applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume